molecular formula C7H12Cl2N2O2S B6219854 methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride CAS No. 2757999-94-1

methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride

Cat. No.: B6219854
CAS No.: 2757999-94-1
M. Wt: 259.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride, commonly known as MTP-dihydrochloride, is a type of organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and ethanol. MTP-dihydrochloride is used in the synthesis of other compounds, as well as in biochemical and physiological studies.

Scientific Research Applications

MTP-dihydrochloride has been used in a variety of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. It has been used in the synthesis of compounds such as 5-methyl-3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride, which is a potential anticonvulsant. MTP-dihydrochloride has also been used in biochemical and physiological studies to investigate the effects of different compounds on proteins, enzymes, and other biological molecules. Additionally, it has been used in drug development for the synthesis of potential anti-inflammatory and anti-cancer agents.

Mechanism of Action

MTP-dihydrochloride has a number of different mechanisms of action. It can act as an inhibitor of enzymes such as cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. It can also act as a chelating agent, binding to metal ions such as iron and copper, and can act as a stabilizing agent for proteins and enzymes. Additionally, it can act as an antioxidant, protecting cells from the damaging effects of free radicals.
Biochemical and Physiological Effects
MTP-dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase, which can lead to decreased metabolism of drugs and other compounds. It has also been shown to have antioxidant properties, which can protect cells from the damaging effects of free radicals. Additionally, it has been shown to have anti-inflammatory and anti-cancer activity, as well as to have potential anticonvulsant properties.

Advantages and Limitations for Lab Experiments

MTP-dihydrochloride has a number of advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is soluble in water and ethanol, making it easy to work with. However, it does have some limitations. It is not very stable, and can decompose in the presence of light and heat. Additionally, it is not very soluble in organic solvents, making it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research involving MTP-dihydrochloride. It could be used in the development of new drugs, such as anti-inflammatory and anti-cancer agents. Additionally, it could be used in the development of new compounds for use in biochemical and physiological studies. Additionally, it could be used in the development of new compounds for use in drug metabolism studies. Finally, it could be used in the development of new compounds for use in antioxidant studies.

Synthesis Methods

MTP-dihydrochloride can be synthesized from the reaction of 3-aminopropanoic acid and 1,3-thiazole-5-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in aqueous media at a temperature of 80°C for two hours. The resulting product is then purified by recrystallization from ethanol.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride involves the reaction of 3-amino-3-(1,3-thiazol-5-yl)propanoic acid with methanol and hydrochloric acid to form the methyl ester, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-amino-3-(1,3-thiazol-5-yl)propanoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-amino-3-(1,3-thiazol-5-yl)propanoic acid with methanol and hydrochloric acid to form methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate", "Step 2: React methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate with hydrochloric acid to form methyl 3-amino-3-(1,3-thiazol-5-yl)propanoate dihydrochloride" ] }

2757999-94-1

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.